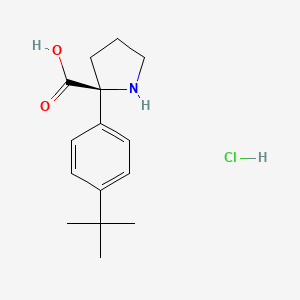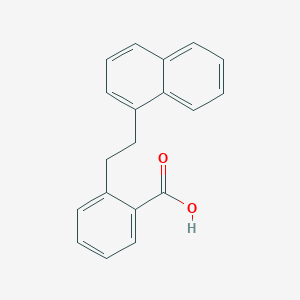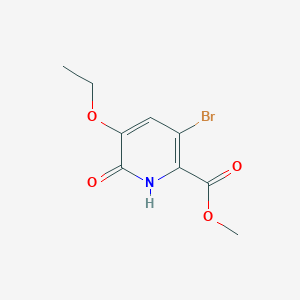
6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative. Quinolones are a class of synthetic broad-spectrum antibiotics that are effective against a wide range of bacterial infections. This compound is characterized by its unique structure, which includes a cyclopentyl group, an ethyl group, and a quinolone core with a carboxylic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of ethyl 2,4-dichloro-5-fluorobenzoylacetate.
Cyclization: This intermediate undergoes cyclization to form the quinolone core.
Substitution: The cyclopentyl and ethyl groups are introduced through substitution reactions.
Oxidation: The final step involves oxidation to form the 4-oxo group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to oxo groups.
Reduction: Reduction of the quinolone core.
Substitution: Introduction of different substituents on the quinolone ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted quinolones with different functional groups, which can be further used in medicinal chemistry.
Aplicaciones Científicas De Investigación
6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Investigated for its potential as an antibiotic and its effectiveness against resistant bacterial strains.
Industry: Used in the development of new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves:
Inhibition of DNA Gyrase: This enzyme is essential for bacterial DNA replication.
Disruption of Bacterial Cell Division: By inhibiting DNA gyrase, the compound prevents bacterial cells from dividing and proliferating.
Molecular Targets: The primary target is bacterial DNA gyrase, but it may also affect other enzymes involved in DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its antibacterial properties.
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate: Another quinolone derivative with similar applications.
Uniqueness
6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which may confer different pharmacokinetic and pharmacodynamic properties compared to other quinolones. Its cyclopentyl group, in particular, may influence its binding affinity and spectrum of activity against various bacterial strains.
Propiedades
Número CAS |
55376-73-3 |
|---|---|
Fórmula molecular |
C17H19NO3 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
6-cyclopentyl-1-ethyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H19NO3/c1-2-18-10-14(17(20)21)16(19)13-9-12(7-8-15(13)18)11-5-3-4-6-11/h7-11H,2-6H2,1H3,(H,20,21) |
Clave InChI |
UGSSXBJSTNAWDV-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C3CCCC3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1]Benzopyrano[3,4-d]imidazol-4(1H)-one, 2-(phenylmethyl)-](/img/structure/B11843986.png)





![[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate](/img/structure/B11844020.png)



![3-Chloro-2-phenylfuro[2,3-B]quinoxaline](/img/structure/B11844049.png)


![(2,3-Difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11844067.png)
